Uroporphyrin IV
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Overview
Description
Uroporphyrin IV is a type of porphyrin, a class of organic compounds that play crucial roles in biological systems. Porphyrins are characterized by their large, ring-like structures composed of four pyrrole subunits interconnected via methine bridges. This compound is one of the isomers of uroporphyrin, which are intermediates in the biosynthesis of heme, an essential component of hemoglobin, myoglobin, and various cytochromes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uroporphyrin IV can be synthesized through rational methods involving the condensation of pyrrole derivatives. One common preparation method includes heating urea, phthalic anhydride, and a copper salt (e.g., copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst such as ammonium molybdate or molybdenum trioxide .
Industrial Production Methods: Industrial production of this compound often involves the use of engineered microorganisms, such as Escherichia coli, which are genetically modified to enhance the production of porphyrins. This biotechnological approach allows for the large-scale production of this compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Uroporphyrin IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other biologically active compounds.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of halogens or other electrophilic reagents.
Major Products: The major products formed from these reactions include various metalloporphyrins, which are complexes of this compound with metal ions. These metalloporphyrins have significant applications in catalysis and medicine .
Scientific Research Applications
Uroporphyrin IV has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other porphyrins and metalloporphyrins, which are valuable in catalysis and materials science.
Mechanism of Action
The mechanism of action of uroporphyrin IV involves its role as an intermediate in the heme biosynthetic pathway. It is converted into heme through a series of enzymatic reactions. Uroporphyrinogen-III C-methyltransferase catalyzes the methylation of uroporphyrinogen III to form precorrin-1 and precorrin-2, which are further converted into heme . The accumulation of this compound can lead to metabolic disorders, such as porphyrias, due to the disruption of the heme biosynthetic pathway .
Comparison with Similar Compounds
Uroporphyrin I: Another isomer of uroporphyrin, differing in the arrangement of substituents on the porphyrin ring.
Coproporphyrin: A related compound in the heme biosynthetic pathway, with a similar structure but different side chains.
Protoporphyrin: A precursor to heme, with a more simplified structure compared to uroporphyrin IV.
Uniqueness: Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science .
Properties
CAS No. |
613-02-5 |
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Molecular Formula |
C40H38N4O16 |
Molecular Weight |
830.7 g/mol |
IUPAC Name |
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)23(11-39(57)58)31(43-27)16-32-24(12-40(59)60)20(4-8-36(51)52)28(44-32)15-30-22(10-38(55)56)18(2-6-34(47)48)26(42-30)13-25(17)41-29/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI Key |
IYAFQUNUGVTKHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |
Origin of Product |
United States |
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